molecular formula C9H8F2 B12827925 (1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene

(1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene

Cat. No.: B12827925
M. Wt: 154.16 g/mol
InChI Key: HVOAMHGWIUUJEV-KZPCVFJPSA-N
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Description

(1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene is a fluorinated derivative of cyclononatetraene, characterized by the presence of two fluorine atoms at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene typically involves the fluorination of cyclononatetraene. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

  • Fluorination with Selectfluor

      Reactants: Cyclononatetraene, Selectfluor

      Solvent: Acetonitrile

      Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)

      Yield: Moderate to high, depending on reaction optimization

  • Fluorination with NFSI

      Reactants: Cyclononatetraene, NFSI

      Solvent: Dichloromethane

      Conditions: Room temperature, inert atmosphere

      Yield: Moderate to high

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate, osmium tetroxide

      Conditions: Aqueous or organic solvents, room temperature to elevated temperatures

      Products: Diketones, carboxylic acids

  • Reduction

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Anhydrous solvents, room temperature

      Products: Alkanes, alcohols

  • Substitution

      Reagents: Halogens, nucleophiles (e.g., amines, thiols)

      Conditions: Varies depending on the nucleophile and solvent

      Products: Substituted cyclononatetraenes

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature

    Substitution: Bromine in dichloromethane at room temperature

Scientific Research Applications

Chemistry

In chemistry, (1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene is used as a building block for the synthesis of more complex fluorinated organic molecules. Its unique electronic properties make it a valuable intermediate in the development of new materials and catalysts.

Biology

While direct biological applications are limited, derivatives of this compound are being explored for their potential use in medicinal chemistry. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Medicine

In medicine, research is ongoing to explore the potential of fluorinated cyclononatetraenes as therapeutic agents. Their ability to interact with biological targets in unique ways could lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of (1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the fluorine atoms can influence the reactivity and selectivity of the compound, leading to the formation of specific products. In biological systems, fluorinated compounds can interact with enzymes and receptors, potentially altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclononatetraene: The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atoms.

    (1E,3Z,5E,7Z)-9,9-Dichloro-1,3,5,7-Cyclononatetraene: A chlorinated analogue with different electronic and steric properties.

    (1E,3Z,5E,7Z)-9,9-Dibromo-1,3,5,7-Cyclononatetraene: A brominated analogue with distinct reactivity patterns.

Uniqueness

(1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene is unique due to the presence of fluorine atoms, which significantly alter its chemical and physical properties. Fluorine atoms are highly electronegative, leading to changes in the compound’s reactivity, stability, and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H8F2

Molecular Weight

154.16 g/mol

IUPAC Name

(1Z,3Z,5Z,7Z)-9,9-difluorocyclonona-1,3,5,7-tetraene

InChI

InChI=1S/C9H8F2/c10-9(11)7-5-3-1-2-4-6-8-9/h1-8H/b3-1-,4-2-,7-5-,8-6-

InChI Key

HVOAMHGWIUUJEV-KZPCVFJPSA-N

Isomeric SMILES

C\1=C\C=C/C(/C=C\C=C1)(F)F

Canonical SMILES

C1=CC=CC(C=CC=C1)(F)F

Origin of Product

United States

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